4-Hydroxypiperidine

Catalog No.
S704141
CAS No.
5382-16-1
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxypiperidine

CAS Number

5382-16-1

Product Name

4-Hydroxypiperidine

IUPAC Name

piperidin-4-ol

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2

InChI Key

HDOWRFHMPULYOA-UHFFFAOYSA-N

SMILES

C1CNCCC1O

Synonyms

4-Piperidinol; 4-Hydroxyhexahydropyridine; (±)-4-Piperidinol; NSC 62083

Canonical SMILES

C1CNCCC1O

The exact mass of the compound Piperidin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62083. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxypiperidine (CAS 5382-16-1) is a bifunctional nitrogen heterocycle characterized by a secondary amine and a secondary alcohol located at the 4-position of the piperidine ring. Operating as a crystalline solid at room temperature (melting point 86–90 °C), it serves as a critical structural building block in pharmaceutical manufacturing and organic synthesis. The compound provides orthogonal reactive sites, allowing for regioselective functionalization, and acts as a rigid linear spacer in the synthesis of blockbuster kinase inhibitors and central nervous system therapeutics .

Research Fit

Dual amine/hydroxyl functionality enables selective derivatization for medicinal chemistry scaffolds
Privileged building block for CCR5, H3R, and other GPCR-targeted compound libraries
Reported high-yielding N-Boc protection and palladium-catalyzed coupling reactions

Substituting 4-hydroxypiperidine with close analogs introduces critical failures in both synthesis and final product efficacy. Unsubstituted piperidine lacks the 4-hydroxyl handle entirely, preventing downstream esterification, etherification, or oxidation required for complex active pharmaceutical ingredients (APIs). The positional isomer 3-hydroxypiperidine provides a bent structural vector rather than a linear one, which drastically alters the spatial orientation of attached pharmacophores and destroys binding affinity in target-specific applications like kinase inhibition [1]. Furthermore, procuring pre-protected N-Boc-4-hydroxypiperidine instead of the unprotected base forces an unnecessary acidic deprotection step if N-alkylation is the primary synthetic goal, thereby reducing atom economy and increasing solvent waste [2].

Substitution Risk

Unsubstituted piperidine
Lacks the 4-hydroxyl hydrogen-bonding and directing group; may alter reaction kinetics and target engagement profiles.
3-Hydroxypiperidine positional isomer
Stereoelectronic and H-bond donor orientation differ, which can shift acylation rates and receptor binding outcomes.
Flexible amino-propyloxy linkers
Replacing the rigid 4-hydroxypiperidine with flexible chains may decrease H3R antagonist potency (reported pA2 shift).

Thermal Behavior and Handling

4-Hydroxypiperidine is a crystalline solid at standard conditions, whereas the unsubstituted base piperidine is a volatile liquid. This phase difference fundamentally alters bulk handling, weighing precision, and formulation stability in industrial settings .

Evidence DimensionMelting Point
Target Compound Data86–90 °C (Solid)
Comparator Or Baseline-9 °C (Liquid for Piperidine)
Quantified DifferencePhase transition from liquid to solid at room temperature
ConditionsStandard atmospheric pressure

Solid-state precursors eliminate the need for specialized liquid-handling infrastructure and reduce volatility risks during bulk procurement and storage.

CCR5 potency gain
Head-to-head
IC50 11 nM vs 840 nM
Reported 76-fold improvement with 4-hydroxypiperidine core
In vitro CCR5 binding assay context

Structural Vector and Binding Selectivity

The position of the hydroxyl group strictly dictates the spatial geometry of the resulting derivative. In structure-activity relationship (SAR) studies for receptor modulators, the 4-substituted piperidine provides a linear extension vector, whereas the 3-substituted isomer creates a bent geometry that can ablate target affinity [1].

Evidence DimensionSpatial Geometry (Pharmacophore Vector)
Target Compound DataLinear extension (1,4-substitution pattern)
Comparator Or BaselineBent extension (1,3-substitution pattern in 3-hydroxypiperidine)
Quantified DifferenceDistinct spatial orientation of downstream functional groups
ConditionsReceptor binding pocket modeling and SAR optimization

Buyers synthesizing specific linear pharmacophores (e.g., for ALK/c-Met inhibitors) cannot substitute the 3-isomer without destroying the biological activity of the final API.

H3R antagonist activity
Head-to-head
pA2 8.47 vs decreased
4-Hydroxypiperidine motif maintains high potency; flexible linker lowers activity
Guinea pig jejunum H3 assay; thioperamide pA2 8.67

Synthesis Efficiency and Atom Economy

For synthetic routes requiring immediate N-alkylation or N-arylation, starting with unprotected 4-hydroxypiperidine is significantly more efficient than using N-Boc-4-hydroxypiperidine. The unprotected form allows for direct coupling, whereas the Boc-protected analog requires a dedicated acidic deprotection step, lowering overall yield and increasing process time [1].

Evidence DimensionSynthetic Steps to N-Alkylation
Target Compound Data1 step (Direct reaction)
Comparator Or Baseline2 steps (Deprotection + Reaction for N-Boc-4-hydroxypiperidine)
Quantified DifferenceElimination of one complete synthetic and purification cycle
ConditionsStandard N-functionalization workflows

Selecting the unprotected base reduces raw material costs, eliminates acidic deprotection reagents, and accelerates manufacturing cycle times.

Acylation rate
Direct head-to-head
4× faster
Axial hydroxyl isomer acylates four times faster than equatorial
Benzoyl chloride, 25 °C; stereochemistry-dependent

Orthogonal Reactivity and Regioselectivity

The significant difference in acidity between the secondary amine and the secondary alcohol in 4-hydroxypiperidine allows for highly regioselective reactions. The amine is highly nucleophilic compared to the hydroxyl group, enabling selective N-functionalization without the strict requirement for O-protection under controlled basic conditions.

Evidence DimensionpKa (Acidity/Nucleophilicity)
Target Compound DataAmine conjugate acid pKa ~10.5–11.2
Comparator Or BaselineAlcohol pKa ~14.9 (Internal baseline)
Quantified Difference~4 log units difference in pKa
ConditionsAqueous/polar solvent environments

This inherent orthogonal reactivity allows process chemists to bypass costly protection/deprotection steps during the synthesis of complex bifunctional molecules.

Pd N-arylation yield
Data to verify
50–80% yield vs decomposition
4-Hydroxypiperidine compatible; dihydroxy analog fails
Porphyrin substrate; supplier method context
N-Boc protection
Reported
100% yield
Quantitative conversion under mild conditions
Aqueous NaHCO3, DCM, RT; literature protocol
Physicochemical profile
Class-level
Dual pKa, soluble in water, ethanol, chloroform
Broader solvent compatibility than piperidine
Predicted and experimental values

Synthesis of Kinase Inhibitors

4-Hydroxypiperidine is the mandatory precursor for APIs like Crizotinib, where the 1,4-substitution pattern acts as a critical linear linker to orient functional groups within the kinase active site [1].

Development of CNS Therapeutics

The compound is utilized to synthesize receptor modulators (e.g., sigma-1 and D4 receptors) where the specific linear vector of the 4-position is required for optimal binding affinity compared to 3-substituted analogs [2].

Construction of Bifunctional Linkers

Ideal for materials science and bioconjugation workflows that require sequential, regioselective functionalization of an amine and an alcohol without relying on pre-protected starting materials .

Application Fit

Application
Selection Property
Validation Focus
CCR5 antagonist lead optimization
4-Hydroxypiperidine core incorporation
CCR5 binding assay potency context
CNS H3 receptor modulator research
Rigid H-bond-capable motif
H3R pA2 assay response context
Porphyrin functionalization
Nucleophile compatibility in Pd coupling
N-arylation yield and side-product review
N-Boc intermediate synthesis
Quantitative amine protection efficiency
Boc protection reproducibility and scalability

XLogP3

-0.3

UNII

KC61EA060X

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (23.61%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (76.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (12.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (65.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (63.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5382-16-1

Wikipedia

4-Hydroxypiperidine

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